molecular formula C10H9BFNO2 B13464901 (8-Fluoro-4-methylquinolin-3-yl)boronic acid

(8-Fluoro-4-methylquinolin-3-yl)boronic acid

Cat. No.: B13464901
M. Wt: 205.00 g/mol
InChI Key: SEFUSXDRHMUODH-UHFFFAOYSA-N
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Description

(8-Fluoro-4-methylquinolin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a fluorine atom at the 8th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoro-4-methylquinolin-3-yl)boronic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide. The methyl group can be introduced through alkylation reactions using methyl iodide or methyl triflate.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(8-Fluoro-4-methylquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Hydrogen peroxide, sodium perborate, and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or phenols.

    Reduction: Tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of (8-Fluoro-4-methylquinolin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Fluoro-4-methylquinolin-3-yl)boronic acid is unique due to the presence of both fluorine and methyl substituents on the quinoline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C10H9BFNO2

Molecular Weight

205.00 g/mol

IUPAC Name

(8-fluoro-4-methylquinolin-3-yl)boronic acid

InChI

InChI=1S/C10H9BFNO2/c1-6-7-3-2-4-9(12)10(7)13-5-8(6)11(14)15/h2-5,14-15H,1H3

InChI Key

SEFUSXDRHMUODH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C2C(=C1C)C=CC=C2F)(O)O

Origin of Product

United States

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